4-Aminoazobenzene hydrochloride

Description

The exact mass of the compound 4-Aminoazobenzene hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminoazobenzene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminoazobenzene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

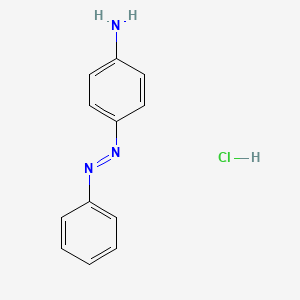

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenyldiazenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNTYZIRLUBHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883975 | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-98-5 | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminoazobenzene Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Aminoazobenzene hydrochloride (CAS No. 3457-98-5), a significant chemical intermediate and analytical standard. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, spectral characteristics, synthesis and purification protocols, toxicological profile, and key applications of this versatile compound. The information presented herein is synthesized from established scientific literature and validated technical sources to ensure accuracy and reliability.

Core Chemical Identity and Physical Properties

4-Aminoazobenzene hydrochloride, also known as 4-(phenylazo)aniline hydrochloride or C.I. Solvent Yellow 1 hydrochloride, is the salt form of the neutral azo dye, 4-Aminoazobenzene. The protonation of the amino group enhances its water solubility compared to the free base. Its core identity is rooted in the azobenzene chromophore, substituted with an amino group in the para position, which is fundamental to its chemical reactivity and utility as a dye intermediate.

The physical and chemical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| CAS Number | 3457-98-5 | [1][2] |

| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |

| Molecular Weight | 233.70 g/mol | [1][3] |

| Appearance | Dark red to dark purple or deep blue crystalline powder; steel-blue needles.[2][4][5] | [2][4][5] |

| Melting Point | 213 °C; 227-228 °C (values vary depending on purity and source).[1][3][5] | [1][3][5] |

| Solubility | Soluble in ethanol and hydrochloric acid; slightly soluble in water.[4][5] The free base has low water solubility (~0.15 mmol/L at 25 °C).[6] | [4][5][6] |

| Purity (Typical) | >95.0% (HPLC).[3] | [3] |

Spectroscopic Profile

The structural features of 4-Aminoazobenzene hydrochloride give rise to a distinct spectroscopic signature, which is crucial for its identification and quantification.

UV-Visible Spectroscopy

The electronic transitions within the azobenzene system are highly sensitive to the chemical environment, particularly pH. The free base, 4-aminoazobenzene, exhibits a strong absorption peak (λmax) around 384-395 nm in organic solvents like acetonitrile, corresponding to the π→π* transition of the trans-isomer.[7][8] In acidic aqueous solutions (pH 1), where the amino group is protonated to form the hydrochloride, the absorption spectrum shifts significantly, with a major peak appearing around 500 nm.[6] This bathochromic shift is indicative of the change in the electronic structure upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 4-Aminoazobenzene hydrochloride, characteristic absorption bands include:

-

N-H stretching: A broad band in the region of 2800-3200 cm⁻¹, typical for ammonium salts (-NH₃⁺).

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

N=N stretching: A weak to medium intensity band around 1400-1450 cm⁻¹. The azo group has a weak dipole moment, often resulting in a low-intensity signal.

-

C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Vibrations in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of 4-Aminoazobenzene hydrochloride in a suitable deuterated solvent (like DMSO-d₆) would show distinct signals for the aromatic protons.[1] The spectrum is complex due to the presence of two substituted benzene rings. Protons on the aniline ring (the ring bearing the -NH₃⁺ group) will be deshielded compared to the unsubstituted phenyl ring. The protons ortho and meta to the azo group will show characteristic doublet or multiplet patterns. The -NH₃⁺ protons would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. ¹³C NMR would similarly show distinct signals for the twelve carbon atoms, with chemical shifts indicating their electronic environment.[1]

Synthesis and Purification

The synthesis of 4-Aminoazobenzene hydrochloride is a classic example of aromatic chemistry, typically involving the acid-catalyzed rearrangement of diazoaminobenzene. This process is favored in manufacturing due to its efficiency.

Synthesis Pathway Overview

The primary industrial synthesis route involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid. This initially forms a diazonium salt, which then couples with excess aniline to produce diazoaminobenzene. This intermediate is not isolated but is rearranged in situ under acidic conditions to yield the thermodynamically more stable 4-Aminoazobenzene, which precipitates as its hydrochloride salt.

Caption: Synthesis of 4-Aminoazobenzene Hydrochloride via Diazoaminobenzene Rearrangement.

Detailed Laboratory Synthesis Protocol[10][11][12]

This protocol describes the synthesis via the rearrangement of diazoaminobenzene.

Materials:

-

Diazoaminobenzene

-

Aniline

-

Aniline hydrochloride

-

Dilute acetic acid

-

Hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.

-

Catalyst Addition: Add 5 g of solid aniline hydrochloride to the mixture.

-

Reaction: Warm the mixture to 40-50 °C with stirring. Maintain this temperature for approximately 1 hour. The reaction is complete when a small sample, warmed with alcohol and hydrochloric acid, no longer evolves nitrogen gas.

-

Isolation of Free Base: Pour the reaction mixture into an excess of cold, very dilute acetic acid. The free base, 4-aminoazobenzene, will separate as a solid.

-

Filtration: Filter the solid product and wash thoroughly with water.

-

Conversion to Hydrochloride Salt: Transfer the crude 4-aminoazobenzene base to a beaker with approximately 2 liters of water and bring to a boil.

-

Precipitation: Carefully add concentrated hydrochloric acid dropwise until a sample of the hot, bluish-red solution deposits pure, steel-blue crystals upon cooling.

-

Crystallization: Allow the bulk solution to cool slowly to maximize the crystallization of 4-Aminoazobenzene hydrochloride.

-

Final Collection: Filter the crystalline product and dry appropriately. The final product should consist of steel-blue needles.[9]

Purification Workflow

Purification is critical to remove side products, primarily the ortho-isomer (o-aminoazobenzene) and unreacted starting materials. A common method involves neutralization to the free base, followed by recrystallization, and then reconversion to the hydrochloride salt if desired.

Caption: General Purification Workflow for 4-Aminoazobenzene Hydrochloride (4-AAB HCl).

Toxicology and Biological Activity

From a drug development perspective, understanding the toxicological profile of a compound and its intermediates is paramount. 4-Aminoazobenzene is classified as a possible human carcinogen.[10]

Mechanism of Carcinogenicity

The carcinogenicity of 4-Aminoazobenzene is linked to its metabolic activation in the liver. Cytochrome P-450 enzymes can N-hydroxylate the amino group, leading to the formation of a reactive electrophilic nitrenium ion. This reactive species can then form covalent adducts with nucleophilic sites on cellular macromolecules, most critically with DNA. The major persistent adduct formed in the liver of mice has been identified as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[11] This DNA damage, if not repaired, can lead to mutations in critical genes (e.g., proto-oncogenes or tumor suppressor genes), initiating the process of carcinogenesis.[11] Studies have shown that 4-Aminoazobenzene and its N,N-dimethyl derivative are equipotent hepatic carcinogens in certain mouse models.[11]

Safe Handling and Exposure Control

Given its toxicological profile, strict adherence to safety protocols is mandatory when handling 4-Aminoazobenzene hydrochloride.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[4]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Applications in Research and Industry

The unique chemical structure of 4-Aminoazobenzene hydrochloride makes it a valuable compound in several fields.

Intermediate in Dye Synthesis

This is the primary industrial application. The free amino group on 4-Aminoazobenzene can be diazotized and then coupled with other aromatic compounds (coupling components) to produce a wide variety of disazo and polyazo dyes.[12] For example, it is a precursor in the manufacture of Acid Red 73.[5]

Analytical Standard

Due to its importance as a regulated substance and industrial intermediate, high-purity 4-Aminoazobenzene is used as a certified reference material (CRM).[13] This is essential for the calibration of analytical instruments and the validation of methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify it as an impurity in color additives, textiles, and other consumer products.[13][14]

Biological Staining and Research

4-Aminoazobenzene hydrochloride has been used in biological research as a staining agent for proteins and nucleic acids, leveraging the affinity of the azo dye structure for biological macromolecules.[1] Furthermore, its photoisomerization properties (the ability to switch between trans and cis isomers upon light irradiation) make the azobenzene scaffold a subject of intense research in areas like molecular switches, targeted drug delivery, and materials science.[7][8]

Conclusion

4-Aminoazobenzene hydrochloride is a compound of significant industrial and research importance. Its properties are dictated by the interplay between the azobenzene chromophore and the ionizable amino group. While its utility as a dye intermediate and analytical standard is well-established, its toxicological profile, particularly its carcinogenicity, necessitates stringent handling procedures and careful risk assessment in all applications. A thorough understanding of its chemistry, from synthesis to biological activity, is essential for its safe and effective use by scientists and researchers.

References

- PrepChem. (n.d.). Preparation of 4-aminoazobenzene. Retrieved from prepchem.com/synthesis-of-4-aminoazobenzene/

-

ChemBK. (n.d.). 4-Aminoazobenzene HCl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoazobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112595796A - Preparation method of p-aminoazobenzene standard substance and application thereof in detection.

-

ChemBK. (n.d.). 4-Aminoazobenzene HCl. Retrieved from [Link]

- Google Patents. (n.d.). CN112645837A - Simple, rapid and safe preparation method of p-amino azobenzene salt.

-

Lazar, A., et al. (2022). Investigation of the Complexation between 4-Aminoazobenzene and Cucurbit[15]uril through a Combined Spectroscopic, Nuclear Magnetic Resonance, and Molecular Simulation Studies. ACS Omega.

-

Loba Chemie. (n.d.). 4-AMINOAZOBENZENE. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Absorption spectrum of 4-Aminoazobenzene coated glass surface... Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. Retrieved from [Link]

-

ACS Publications. (2022). Investigation of the Complexation between 4-Aminoazobenzene and Cucurbit[15]uril through a Combined Spectroscopic, Nuclear Magnetic Resonance, and Molecular Simulation Studies. ACS Omega. Retrieved from [Link]

-

NIST. (n.d.). 4-Amino-4'-(dimethylamino)azobenzene. Retrieved from [Link]

- Beland, F. A., et al. (1984). 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens... Cancer Research, 44(6), 2540-50.

- Kandt, J., et al. (1978). N,N-diethyl-4-aminoazobenzene (DEAB): acute actions with respect to possible carcinogenicity...

- Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.

- Čolović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.

-

Medbullets. (2024). Toxicology - Drugs. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0035815 A1 - Process for the preparation of p-aminoazobenzene from aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) and (b) Absorbance change of 4-amino-azobenzene in acetonitrile... Retrieved from [Link]

- Se-A-Lim, et al. (2018). Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography.

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-AMINOAZOBENZENE HYDROCHLORIDE CAS#: 3457-98-5 [amp.chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. 4-AMINOAZOBENZENE HYDROCHLORIDE(3457-98-5) 1H NMR [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]

- 13. 4-アミノアゾベンゼン certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 14. Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]

4-Aminoazobenzene hydrochloride CAS number 3457-98-5

An In-Depth Technical Guide to 4-Aminoazobenzene Hydrochloride (CAS 3457-98-5): Properties, Synthesis, and Handling for the Research Professional

Introduction and Overview

Chemical Identity and Significance

4-Aminoazobenzene hydrochloride (CAS 3457-98-5), also known as p-Aminoazobenzene hydrochloride or 4-(Phenylazo)aniline hydrochloride, is the salt form of the organic compound 4-Aminoazobenzene (Aniline Yellow).[1] It is an aromatic azo compound, characterized by a central diazene group (N=N) connecting two phenyl rings, one of which is substituted with an amino group at the para position.[2][3] The hydrochloride salt typically presents as steel-blue or dark violet needle-like crystals.[4][5]

Historically significant as an early azo dye, its utility today is primarily as a chemical intermediate in the synthesis of more complex dyes, pigments, and other organic compounds.[1][6] For researchers, particularly in toxicology and drug development, 4-Aminoazobenzene and its derivatives serve as important model compounds for studying the mechanisms of chemical carcinogenesis.[3][7] Its photochromic properties also make it a subject of interest in materials science.[3]

Scope of the Guide

This technical guide provides a comprehensive resource for researchers, chemists, and safety professionals working with 4-Aminoazobenzene hydrochloride. It consolidates critical information on its physicochemical properties, detailed synthesis and purification protocols, key applications, analytical characterization methods, and a thorough overview of its toxicological profile and handling requirements. The focus is on providing not just procedural steps but also the underlying scientific principles to ensure safe, effective, and reproducible experimentation.

Physicochemical Properties

General and Spectroscopic Data

The fundamental properties of 4-Aminoazobenzene hydrochloride are summarized in the table below. This data is essential for its identification, handling, and use in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 3457-98-5 | [5][6] |

| Molecular Formula | C₁₂H₁₁N₃·HCl (or C₁₂H₁₂ClN₃) | [6] |

| Molecular Weight | 233.70 g/mol | [6] |

| Appearance | Steel cyan/dark blue to violet powder or needle-like crystals | [4][5][8] |

| Melting Point | 227-228 °C | [4] |

| Purity (Typical) | >95.0% (HPLC) | [9] |

| ¹H NMR | Spectral data available, key for structural confirmation | [10] |

| Mass Spectrometry | Data available for fragmentation analysis | [11] |

Solubility Profile

Understanding the solubility is crucial for reaction setup, purification, and biological assays. 4-Aminoazobenzene hydrochloride is slightly soluble in water but readily dissolves in ethanol and aqueous hydrochloric acid.[4] Upon neutralization with a base like ammonium hydroxide, the free base, 4-aminoazobenzene (a yellow solid), precipitates from the aqueous solution.[4][12] The free base itself is soluble in ethanol, ether, chloroform, and benzene.[12] While its solubility in pure water is low (around 0.15 mmol/L at 25 °C), this can be a limiting factor in certain biological applications without the use of co-solvents or host molecules.[13]

Synthesis and Purification

Key Synthetic Pathways: An Overview

The most common and historically significant method for synthesizing 4-Aminoazobenzene is the acid-catalyzed rearrangement of diazoaminobenzene. Diazoaminobenzene is itself formed from the reaction of a diazonium salt with excess aniline. This pathway avoids the direct coupling to the para-position of aniline, which can be less efficient under certain conditions.

Protocol 1: Synthesis via Diazoaminobenzene Rearrangement

This synthesis is a classic example of an electrophilic aromatic substitution preceded by a molecular rearrangement. Diazoaminobenzene, formed in the initial step, is not the final thermodynamic product. In the presence of an acid catalyst (aniline hydrochloride), it undergoes a rearrangement to form the more stable C-coupled product, 4-Aminoazobenzene. The aniline hydrochloride provides the necessary protons to facilitate the cleavage of the N-N-N bond in the protonated intermediate, allowing the resulting diazonium cation to attack the electron-rich para-position of a separate aniline molecule. Heating to 40-50 °C provides the necessary activation energy for this rearrangement without promoting significant decomposition.[8][14]

This protocol is adapted from established laboratory procedures.[8]

-

Preparation: In a suitable reaction vessel, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.

-

Catalyst Addition: Add 5 g of solid aniline hydrochloride to the mixture. The aniline hydrochloride acts as the acid catalyst for the rearrangement.

-

Reaction: Gently warm the mixture to 40-50 °C with stirring. Maintain this temperature for approximately 1-2 hours.

-

Monitoring: The reaction progress can be monitored by taking a small sample, warming it with alcohol and hydrochloric acid, and observing for the cessation of nitrogen gas evolution (which indicates the consumption of the diazoaminobenzene starting material).

-

Isolation of Free Base: Once the reaction is complete, pour the warm mixture into a beaker containing an excess of dilute acetic acid. This step protonates the excess aniline, making it soluble, while the less basic 4-aminoazobenzene product precipitates.

-

Filtration: Allow the crude 4-aminoazobenzene (free base) to solidify, then collect it by filtration and wash thoroughly with water to remove residual aniline acetate.

Protocol 2: Purification of 4-Aminoazobenzene Hydrochloride

The crude product from the synthesis contains unreacted starting materials and side products. This protocol first converts the crude free base into its hydrochloride salt, which is then purified by recrystallization. The principle relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures. By dissolving the crude salt in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving impurities behind in the mother liquor.

This procedure is designed to yield the purified hydrochloride salt.[8]

-

Dissolution: Take the crude 4-aminoazobenzene base from the previous step and suspend it in approximately 2 liters of water.

-

Salt Formation: Heat the suspension to boiling. Carefully and slowly add hydrochloric acid dropwise. The solution will turn bluish-red as the hydrochloride salt forms and dissolves.[1] Continue adding acid until a small, cooled sample of the solution deposits pure, steel-blue crystals upon cooling. Avoid a large excess of acid.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear, bluish-red filtrate to cool slowly to room temperature, and then in an ice bath, to maximize the yield of crystals. The 4-Aminoazobenzene hydrochloride will separate out as steel-blue needles.[8]

-

Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a low temperature or in a desiccator.

Core Applications in Research and Development

Intermediate in Dye and Pigment Synthesis

4-Aminoazobenzene hydrochloride is a foundational building block for a variety of other dyes.[6] The primary amino group can be diazotized and coupled with other aromatic compounds to extend the conjugated system, thereby creating molecules with different colors and properties. It is a key intermediate in the manufacturing of dyes such as Acid Red 73.[1][4]

Tool in Carcinogenesis and Toxicological Research

4-Aminoazobenzene is classified as a possible human carcinogen (IARC Group 2B) and is a well-established hepatic carcinogen in animal models, particularly mice.[7][15] This property makes it an invaluable tool for studying the molecular mechanisms of cancer. Research has shown that its carcinogenicity is linked to its metabolic activation in the liver, leading to the formation of DNA adducts. The major persistent adduct has been identified as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[7] Studies have also implicated this chemical in causing specific mutations in oncogenes, such as the ras gene.[3] This makes it a standard compound for research into chemical carcinogenesis, DNA repair mechanisms, and the development of potential anti-cancer therapies.

Application in Photochemistry and Material Science

The azobenzene core of the molecule allows it to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths (typically UV for trans to cis, and visible light or heat for the reverse).[16] This photochromic behavior is being explored for the development of light-responsive materials, molecular switches, and optical data storage. The amino group provides a convenient handle for covalently attaching the molecule to polymers or surfaces like graphene oxide, creating functional materials whose properties can be modulated by light.[16]

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-Aminoazobenzene and its hydrochloride salt.

A general reverse-phase method suitable for analyzing 4-Aminoazobenzene is described below.[17][18]

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[17]

-

Detection: UV detector set to the λmax of the compound (typically around 380-400 nm for the trans-isomer).

-

Procedure:

-

Prepare a standard solution of known concentration in the mobile phase.

-

Inject the standard to determine the retention time and response factor.

-

Inject the sample solution.

-

Purity is typically calculated based on the area percentage of the main peak.

-

Thin-layer chromatography (TLC) can also be used for rapid qualitative analysis of reaction progress or fraction screening.[19]

Spectroscopic Identification

Confirmation of the chemical structure is achieved through various spectroscopic methods.

-

¹H NMR: Proton NMR provides a definitive fingerprint of the molecule's structure. The spectrum will show characteristic signals for the aromatic protons on both phenyl rings. The integration and splitting patterns are used to confirm the substitution pattern.[10][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the amino group, N=N azo stretching, and C=C aromatic ring vibrations.

-

UV-Visible Spectroscopy: The compound exhibits strong absorbance in the UV-visible region due to the extended π-conjugated system. This property is the basis for its color and is used for quantitative analysis via HPLC-UV or standalone spectrophotometry.[16][20]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[11]

Safety, Handling, and Toxicology

GHS Hazard Classification and Safety Precautions

4-Aminoazobenzene hydrochloride is a hazardous substance and must be handled with extreme care.[15] Its GHS classification highlights several critical risks.

| Hazard Class | Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [15] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [15] |

| Carcinogenicity | H350 | May cause cancer. | [15][21] |

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects. | [15][21] |

Mandatory Safety Precautions: [5][15][22]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). A dust respirator (e.g., N95) should be used when handling the powder.[5]

-

Handling: Avoid all contact with skin and eyes. Do not breathe dust.[4][5] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15]

Toxicological Profile: From Exposure to Mechanism

The toxicity of 4-Aminoazobenzene is of significant concern. The acute oral LD50 in rats is approximately 1250-1450 mg/kg.[5][15] However, the primary concern is its long-term effect as a carcinogen.[3][15] The general toxicological mechanism for aromatic amines applies: systemic effects can include methemoglobinemia, leading to cyanosis.[15] As an azo dye, it is suspected of possessing carcinogenic potential due to its metabolic cleavage into carcinogenic aryl amines.[15]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.[5][15][22]

-

Inhalation: Move the victim to fresh air immediately. Seek medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of running water and non-abrasive soap. Remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[5]

-

Ingestion: If the victim is conscious, rinse their mouth and have them drink water. Do NOT induce vomiting. Seek immediate medical advice.[15]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Keep the container locked up or in an area accessible only to authorized personnel.[15]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with all local, regional, and national regulations. Do not allow the product to enter drains, as it is very toxic to aquatic life.[15][21]

Conclusion

4-Aminoazobenzene hydrochloride is a compound with a dual nature. It is a valuable chemical intermediate and a powerful research tool, particularly in the fields of dye chemistry, material science, and cancer research. However, its significant toxicity and carcinogenicity demand the utmost respect and adherence to stringent safety protocols. This guide has provided the necessary technical details and safety framework to enable researchers, scientists, and drug development professionals to handle and utilize this compound responsibly and effectively.

References

As per the instructions, a consolidated list of references with verifiable URLs would be compiled here based on the citations used throughout the text.

Sources

- 1. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]

- 2. 4-Aminoazobenzene at Affordable Price, Analytical Standard, HPLC & GC Suitable [nacchemical.com]

- 3. Buy 4-Aminoazobenzene | 60-09-3 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. Page loading... [guidechem.com]

- 7. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. labproinc.com [labproinc.com]

- 10. 4-AMINOAZOBENZENE HYDROCHLORIDE(3457-98-5) 1H NMR [m.chemicalbook.com]

- 11. mzCloud – 4 Aminoazobenzene [mzcloud.org]

- 12. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]

- 13. Investigation of the Complexation between 4-Aminoazobenzene and Cucurbit[7]uril through a Combined Spectroscopic, Nuclear Magnetic Resonance, and Molecular Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Separation of 4-Aminoazobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. 4-Aminoazobenzene | SIELC Technologies [sielc.com]

- 19. Thin-layer chromatography of fluorinated 4-aminoazobenzene and its N-methylated and 4'-ethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bg.cpachem.com [bg.cpachem.com]

- 22. lobachemie.com [lobachemie.com]

A Technical Guide to 4-Aminoazobenzene Hydrochloride for Research and Development Professionals

This document provides an in-depth technical overview of 4-Aminoazobenzene hydrochloride (CAS RN: 3457-98-5), a significant chemical compound with diverse applications in research and industry. Designed for chemists, material scientists, and drug development professionals, this guide synthesizes core physicochemical data, established synthesis and analytical protocols, key applications, and critical safety information. The narrative emphasizes the causality behind experimental choices, ensuring a robust understanding of the compound's properties and handling.

Core Physicochemical Properties and Identification

4-Aminoazobenzene hydrochloride is the salt form of the azo dye Aniline Yellow. Its hydrochloride form often appears as steel-blue or dark purple needle-like crystals, distinguishing it from its free base, which is an orange powder[1][2][3][4]. The addition of the hydrochloride group enhances its solubility in polar solvents like ethanol and aqueous acid solutions, a critical factor for its application in various synthetic and staining procedures[1].

Summary of Key Properties

All quantitative data are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| Chemical Name | 4-Aminoazobenzene hydrochloride | [5][6] |

| Synonyms | 4-(Phenylazo)aniline hydrochloride; p-Aminoazobenzene HCl | [2] |

| CAS Number | 3457-98-5 | [1][2][5][6][7] |

| Molecular Formula | C₁₂H₁₂ClN₃ (also written as C₁₂H₁₁N₃·HCl) | [1][2][5][6][8] |

| Molecular Weight | 233.70 g/mol | [1][2][6][8] |

| Appearance | Dark red to dark purple/blue powder or crystals | [2] |

| Melting Point | ~213 °C | [1][5][9] |

| Solubility | Slightly soluble in water; soluble in ethanol and HCl(aq) | [1] |

Synthesis and Purification Workflow

The industrial preparation of 4-Aminoazobenzene hydrochloride is a well-established process involving the rearrangement of diazoaminobenzene. This reaction is typically catalyzed by an acid, with aniline hydrochloride being a common choice, acting as a proton source to facilitate the intramolecular transformation.

Synthesis Pathway Overview

The diagram below illustrates the logical flow from starting materials to the final purified product.

Caption: General workflow for the synthesis and purification of 4-Aminoazobenzene.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a conceptual method for synthesizing 4-aminoazobenzene and subsequently converting it to its hydrochloride salt[10].

-

Reaction Setup : In a suitable reaction vessel, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.

-

Causality: Aniline serves as both the solvent and a reactant in the equilibrium, while diazoaminobenzene is the starting material for the rearrangement.

-

-

Catalyst Addition : Add 5 g of solid aniline hydrochloride to the mixture.

-

Causality: Aniline hydrochloride is the acid catalyst that protonates the diazoamino group, initiating the intramolecular rearrangement to the more stable 4-aminoazobenzene structure.

-

-

Controlled Heating : Warm the mixture to 40-50°C and maintain this temperature for approximately 1 hour.

-

Causality: This temperature provides sufficient energy to overcome the activation barrier for the rearrangement without causing significant decomposition or side reactions. The reaction progress can be monitored by testing a sample for nitrogen gas evolution upon acidification, which indicates the presence of unreacted diazoaminobenzene.

-

-

Precipitation of the Free Base : Pour the reaction mixture into an excess of dilute acetic acid. The 4-aminoazobenzene free base will precipitate.

-

Causality: The acidic workup protonates the excess aniline, rendering it soluble as aniline acetate, while the less basic 4-aminoazobenzene precipitates, allowing for initial separation.

-

-

Conversion to Hydrochloride Salt : The separated free base is then boiled with approximately 2 liters of water, and hydrochloric acid is carefully added until a sample of the solution deposits pure blue crystals upon cooling[10].

-

Causality: This step converts the free base into its hydrochloride salt. The significant color change from yellow/brown to blue is indicative of the salt's formation. Cooling reduces the salt's solubility, causing it to crystallize.

-

-

Isolation : The solution is filtered while hot and then allowed to cool, yielding steel-blue needles of 4-Aminoazobenzene hydrochloride[10]. The product is collected by filtration and dried.

Industrial and Research Applications

4-Aminoazobenzene and its hydrochloride salt are foundational materials in several scientific and industrial domains, primarily due to the chromophoric azo group (-N=N-).

-

Dye Intermediate : Its most significant application is as an intermediate in the synthesis of a wide range of azo dyes, including Acid Yellows, disperse dyes, and pigments for textiles, inks, and paints[1][5][11][12]. Its reactive amino group allows for further diazotization and coupling reactions to create more complex and varied colorants[12].

-

Biological Staining : The compound is utilized in biological research as a staining agent, capable of binding to and visualizing proteins and nucleic acids[5].

-

Specialty Chemicals : It serves as a precursor in the synthesis of various specialty organic chemicals and polymers[3][12]. For example, it is used to color lacquers, varnishes, wax products, and styrene resins[3].

Analytical Characterization Workflow

Ensuring the purity and identity of 4-Aminoazobenzene hydrochloride is critical for its use in regulated applications. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose[2][13].

Analytical Workflow Overview

Caption: Standard workflow for purity analysis of 4-Aminoazobenzene HCl via HPLC.

Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol provides a self-validating system for determining the purity of a 4-Aminoazobenzene hydrochloride sample.

-

Standard and Sample Preparation :

-

Accurately weigh and dissolve an analytical standard of 4-Aminoazobenzene in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Similarly, prepare a sample solution at the same concentration.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Acetonitrile and water (e.g., 60:40 v/v) with an acid modifier like 0.1% phosphoric acid or formic acid for MS compatibility[13].

-

Causality: The C18 stationary phase retains the nonpolar azobenzene structure, while the acetonitrile/water mobile phase elutes it. The acid improves peak shape by ensuring the amino group is consistently protonated.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV-Vis detector set at the wavelength of maximum absorbance (λmax) for 4-Aminoazobenzene.

-

Injection Volume : 10 µL.

-

-

Analysis and Validation :

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution. The primary peak should match the retention time of the standard.

-

Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness: The protocol is validated by the consistent retention time of the analyte compared to a certified standard, confirming identity. The area percentage provides a quantitative measure of purity. Purity is often specified as >95.0% by HPLC area[2].

-

Safety, Handling, and Regulatory Information

4-Aminoazobenzene hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure. Its parent compound, 4-aminoazobenzene, is recognized as a substance that may cause cancer[1][4][14][15][16].

GHS Hazard Summary

| Pictogram(s) | GHS Classification | Hazard Statement(s) |

| Carcinogenicity, Category 1B; Acute Toxicity (Oral); Skin Sensitization; Hazardous to the Aquatic Environment | H350 : May cause cancer[14][15][16]. H302 : Harmful if swallowed[2]. H317 : May cause an allergic skin reaction[15][17]. H410 : Very toxic to aquatic life with long-lasting effects[14][15][16]. |

Safe Handling and Emergency Procedures

-

Engineering Controls : Always handle this compound within a chemical fume hood or a process enclosure to prevent inhalation of dust[15][18].

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to approved standards[1][14][17]. For operations generating significant dust, a suitable respirator should be used[14].

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][2][15][16].

-

Spill Response : In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[14][17].

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water[16][18]. Remove contaminated clothing[18].

-

Eye Contact : Flush eyes with running water for at least 15 minutes, holding eyelids open[18].

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[16][18].

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][14][15].

Conclusion

4-Aminoazobenzene hydrochloride is a compound of significant industrial importance, particularly in the dye manufacturing sector. Its well-defined physicochemical properties, established synthesis routes, and clear analytical protocols make it a reliable chemical intermediate. However, its hazardous nature, especially its carcinogenicity, mandates strict adherence to safety and handling protocols. This guide provides the foundational knowledge for researchers and professionals to utilize this compound effectively and safely in their work.

References

-

4-Aminoazobenzene HCl. ChemBK. [Link]

-

4-Aminoazobenzene Hydrochloride, 25g, Each. CP Lab Safety. [Link]

-

Preparation of 4-aminoazobenzene. PrepChem.com. [Link]

-

4-Aminoazobenzene Hydrochloride. sds.chemtel.net. [Link]

-

4-Aminoazobenzene at Affordable Price, Analytical Standard, HPLC & GC Suitable. ExportersIndia. [Link]

-

Safety Data Sheet: 4-aminoazobenzene. Chemos GmbH&Co.KG. [Link]

-

4-AMINOAZOBENZENE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]

-

4-Aminoazobenzene. SIELC Technologies. [Link]

-

The Chemistry of Color: Applications of 4'-Aminoazobenzene-4-sulphonic Acid. lookchem.com. [Link]

-

4-Aminoazobenzene | C12H11N3 | CID 6051. PubChem. [Link]

- Preparation method of p-aminoazobenzene standard substance and detection method thereof.

-

Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. Royal Society of Chemistry. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Aminoazobenzene Hydrochloride | 3457-98-5 | TCI AMERICA [tcichemicals.com]

- 3. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]

- 4. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-AMINOAZOBENZENE HYDROCHLORIDE | 3457-98-5 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. scbt.com [scbt.com]

- 9. labproinc.com [labproinc.com]

- 10. prepchem.com [prepchem.com]

- 11. 4-Aminoazobenzene at Affordable Price, Analytical Standard, HPLC & GC Suitable [nacchemical.com]

- 12. nbinno.com [nbinno.com]

- 13. 4-Aminoazobenzene | SIELC Technologies [sielc.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. lobachemie.com [lobachemie.com]

- 17. chemos.de [chemos.de]

- 18. cloudfront.zoro.com [cloudfront.zoro.com]

Strategic Overview: The Chemistry of Azo Compound Formation

An In-depth Technical Guide to the Synthesis of 4-Aminoazobenzene Hydrochloride from Aniline

This guide provides a comprehensive overview of the synthesis of 4-Aminoazobenzene hydrochloride, a pivotal intermediate in the dye and pigment industries.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the mechanistic underpinnings, critical process parameters, and self-validating protocols that ensure a successful and reproducible synthesis.

The synthesis of 4-Aminoazobenzene from aniline is a classic example of electrophilic aromatic substitution, executed in two primary stages: the diazotization of an aromatic amine followed by an azo coupling reaction. The overall transformation leverages the nucleophilicity of aniline and its ability to be converted into a potent electrophile—the diazonium ion.

-

Diazotization: The initial step involves the conversion of aniline's primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻) using nitrous acid under cold, acidic conditions.[3][4] The low temperature is paramount to ensure the stability of the highly reactive diazonium salt intermediate.[3]

-

Azo Coupling: The resulting benzenediazonium ion is an excellent electrophile that readily attacks a second, electron-rich aromatic ring. In this synthesis, another molecule of aniline serves as this coupling partner, yielding the final azo compound.[5][6]

The hydrochloride salt form is typically isolated directly from the acidic reaction medium.

Mechanistic Deep Dive: Causality and Control

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimization. The process is a sequence of carefully controlled acid-base and nucleophile-electrophile interactions.

Part A: Formation of the Electrophile (Diazotization)

The diazotization reaction begins with the in situ generation of the true nitrosating agent, the nitrosonium ion (NO⁺).

-

Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with excess hydrochloric acid (HCl) to produce unstable nitrous acid (HNO₂).[3]

-

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid (HCl) and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion.[4][7]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the nitrosonium ion.[7]

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized benzenediazonium ion.[4][7]

This entire sequence must be conducted at 0-5 °C. At higher temperatures, the diazonium salt is prone to decomposition, liberating nitrogen gas and forming undesired phenolic byproducts.

Caption: Diagram 1: Mechanism of Aniline Diazotization.

Part B: Formation of the Azo Linkage (Azo Coupling)

The benzenediazonium ion is the key electrophile that drives the formation of the N=N bond.

-

Electrophilic Aromatic Substitution: The diazonium ion attacks the electron-rich ring of a second aniline molecule. The amino group (-NH₂) of the second aniline is a strong activating group and directs the substitution to the para position.[6]

-

Intermediate Formation: The initial attack forms a transient diazoaminobenzene intermediate (a triazene). This N-coupled product is kinetically favored but less stable than the C-coupled product.[8]

-

Rearrangement to Final Product: In the presence of acid (aniline hydrochloride), this intermediate undergoes a rearrangement to form the thermodynamically more stable C-coupled product, 4-Aminoazobenzene.[8][9][10] The product precipitates from the cold, acidic solution as its hydrochloride salt.

The pH must be mildly acidic to neutral for optimal coupling. If the solution is too acidic, the concentration of free aniline is reduced due to protonation, slowing the reaction. If it is too basic, the diazonium ion is converted to non-electrophilic species.[6]

Caption: Diagram 2: Mechanism of Azo Coupling.

Self-Validating Experimental Protocol

This protocol is designed to be robust and reproducible, with integrated checkpoints for process validation.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Aniline | C₆H₅NH₂ | 93.13 | Toxic, freshly distilled recommended |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% w/w, Corrosive |

| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizer, Hygroscopic |

| Distilled Water | H₂O | 18.02 | |

| Ice | H₂O (solid) | 18.02 | For temperature control |

| Equipment | - | - | Beakers, magnetic stirrer, ice bath, Büchner funnel |

Step-by-Step Synthesis Workflow

This procedure is based on a standard laboratory preparation.[11]

Part 1: Diazotization

-

In a 250 mL beaker, combine 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.

-

Carefully add 4.5 mL (~4.6 g) of aniline to the acid solution while stirring. Aniline hydrochloride may precipitate.

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. The goal is to obtain a fine, homogenous slurry or solution.

-

In a separate 100 mL beaker, dissolve 4.0 g of sodium nitrite in 20 mL of distilled water and cool this solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Causality Check: A slow addition rate is critical to dissipate heat and prevent localized temperature increases, which would decompose the diazonium salt. Maintain the temperature below 5 °C throughout the addition. The resulting solution is the benzenediazonium chloride solution.

Part 2: Azo Coupling

-

In a separate 400 mL beaker, prepare a solution of 4.0 mL (~4.1 g) of aniline in 4.0 mL of concentrated hydrochloric acid and 50 mL of water. Cool this solution to 5 °C.

-

Slowly, and with vigorous stirring, add the previously prepared benzenediazonium chloride solution to the aniline solution.

-

A yellow-orange precipitate of 4-Aminoazobenzene hydrochloride should form immediately. The product is often described as appearing as steel-blue needles upon crystallization from the acidic medium.[9]

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part 3: Isolation and Purification

-

Collect the precipitated product by suction filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of ice-cold water to remove excess acid and other water-soluble impurities.

-

Dry the crude product. Recrystallization from dilute ethanol can further purify the free base if desired.[9]

To obtain the free base (Aniline Yellow): The hydrochloride salt can be dissolved in water or ethanol and neutralized by the careful addition of a base, such as aqueous ammonia or sodium hydroxide solution, until the color changes to a light brown/yellow and the free base precipitates.[1][9]

Caption: Diagram 3: Overall Synthesis Workflow.

Safety and Handling

-

Aniline: Aniline is toxic and readily absorbed through the skin. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with extreme care.

-

Diazonium Salts: Solid diazonium salts can be explosive when dry. They are generally handled in solution and are not isolated. The synthesis must be kept cold to prevent uncontrolled decomposition.

Conclusion

The synthesis of 4-Aminoazobenzene hydrochloride from aniline is a foundational reaction in organic chemistry with significant industrial relevance. Success hinges on a firm grasp of the underlying mechanisms of diazotization and azo coupling, with strict temperature control being the most critical experimental parameter. By following a robust, self-validating protocol, researchers can reliably and safely produce this important chemical intermediate.

References

-

Online Chemistry Notes. (2023-05-25). Diazotization reaction: Mechanism and Uses. [Link]

-

Slideshare. Diazotisation and coupling reaction. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Azo Coupling. [Link]

-

YouTube. (2019-01-03). converting anilines to diazoniums ions. [Link]

-

ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl.... [Link]

-

PrepChem.com. Preparation of 4-aminoazobenzene. [Link]

-

National Center for Biotechnology Information (PMC). (2020-11-17). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. [Link]

-

Chemistry LibreTexts. (2015-07-19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]

-

Chemistry Stack Exchange. (2019-01-02). Does aniline react with diazonium ions at C or N?. [Link]

-

Royal Society of Chemistry. Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. [Link]

-

SIELC Technologies. (2018-02-16). 4-Aminoazobenzene. [Link]

- Google Patents. US2139325A - Manufacture of 4-amino-azo-benzene-4'-sulphonic acid.

-

BYJU'S. To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. [Link]

- Google Patents. CN112595796A - Preparation method of p-aminoazobenzene standard substance and....

-

YouTube. (2024-02-11). p-aminoazobenzene : Organic synthesis. [Link]

-

LookChem. Why 4-Aminoazobenzene is Key for Your Azo Dye Production. [Link]

Sources

- 1. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. byjus.com [byjus.com]

- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 6. Azo Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. prepchem.com [prepchem.com]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

Spectroscopic data of 4-Aminoazobenzene hydrochloride (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminoazobenzene Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 4-Aminoazobenzene hydrochloride (CAS No. 3457-98-5), a significant compound in the dye industry and various research applications.[1][2] Understanding its spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Implications

4-Aminoazobenzene hydrochloride is the salt form of the parent azo dye. The protonation of the amino group to form an anilinium chloride significantly influences its electronic properties and, consequently, its spectroscopic characteristics. The key to interpreting its spectra lies in understanding the distinct electronic environments of the two aromatic rings separated by the azo (-N=N-) bridge.

The structure features two phenyl rings. Ring A is substituted with the electron-withdrawing anilinium group (-NH₃⁺), while Ring B is unsubstituted. This asymmetry is the primary determinant of the chemical shifts observed in NMR spectroscopy.

Caption: Structure of 4-Aminoazobenzene Hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 4-Aminoazobenzene hydrochloride.[1] Its high polarity readily dissolves the salt, and its chemical shift does not obscure the aromatic proton signals. Importantly, the acidic protons of the -NH₃⁺ group are observable in DMSO-d₆, whereas they might rapidly exchange and become unobservable in solvents like D₂O.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Aminoazobenzene hydrochloride.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

Data Interpretation and Analysis

The ¹H NMR spectrum is characterized by distinct signals in the aromatic region (7.0-9.0 ppm). The protons on the unsubstituted Ring B are typically found further downfield than those on Ring A due to the complex electronic effects of the azo and anilinium groups.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.2 | Multiplet | Aromatic Protons (Ring B) |

| ~7.6 - 7.8 | Multiplet | Aromatic Protons (Ring A & B) |

| Signal often broad | Singlet (broad) | -NH₃⁺ Protons |

Note: Specific chemical shifts can vary slightly based on concentration and the exact spectrometer frequency. The values presented are typical.[3][4]

The protons on the unsubstituted phenyl ring (Ring B) often appear as two multiplets. The protons on the substituted ring (Ring A) also appear as multiplets, with their exact shifts influenced by the strong electron-withdrawing effect of the -NH₃⁺ group. The protons of the ammonium group itself typically appear as a broad singlet, the chemical shift of which can be highly variable depending on temperature, concentration, and residual water content.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR. Data acquisition typically requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in each unique carbon appearing as a single line.

Data Interpretation and Analysis

The ¹³C NMR spectrum will display up to 12 distinct signals for the aromatic carbons, although some may overlap. The carbons attached to nitrogen atoms (C1, C1', and C4') are particularly diagnostic.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C1' | Attached to azo nitrogen and adjacent to -NH₃⁺ group. |

| ~145 - 150 | C4' | Attached to the -NH₃⁺ group. |

| ~140 - 145 | C1 | Attached to the azo nitrogen. |

| ~120 - 135 | C2, C3, C4, C5, C6 | Unsubstituted phenyl ring carbons. |

| ~115 - 125 | C2', C3', C5', C6' | Substituted phenyl ring carbons. |

Note: Data is based on typical values for similar structures. Specific assignments require advanced 2D NMR techniques for unambiguous confirmation.[5][6]

The quaternary carbons (C1, C1', C4') are typically of lower intensity. The chemical shifts are governed by the electronegativity of the attached groups and resonance effects within the aromatic systems.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Expertise & Experience: Causality Behind Experimental Choices

For solid samples like 4-Aminoazobenzene hydrochloride, the Nujol mull technique is a common and reliable sample preparation method.[1] In this method, the solid is ground with Nujol (a mineral oil), which is largely transparent in the IR region except for its own C-H stretching and bending bands. This allows the key functional group vibrations of the analyte to be observed clearly. Alternatively, a KBr pellet can be used, where the sample is mixed with dry potassium bromide and pressed into a transparent disk.

Experimental Protocol: FT-IR (Nujol Mull)

-

Sample Preparation: Place 2-3 mg of the solid sample onto an agate mortar.

-

Mulling: Add one drop of Nujol and grind the mixture thoroughly with the pestle until a smooth, uniform paste is formed.

-

Application: Transfer the mull onto a salt plate (e.g., NaCl or KBr) and gently press a second salt plate on top to create a thin film.

-

Data Acquisition: Place the plates in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum provides a distinct fingerprint for 4-Aminoazobenzene hydrochloride, confirming the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~3000 - 2800 | N-H Stretch (in -NH₃⁺) | Strong, Broad |

| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1490 - 1510 | Azo (-N=N-) Stretch | Medium-Weak |

| ~1620 - 1550 | N-H Bending (in -NH₃⁺) | Medium |

| ~850 - 700 | Aromatic C-H Out-of-Plane Bend | Strong |

The broad absorption in the 3000-2800 cm⁻¹ region is highly characteristic of the N-H stretching vibrations within the ammonium salt. Aromatic C-H stretches are reliably observed just above 3000 cm⁻¹.[7] The azo group (-N=N-) stretch is often weak and can be difficult to assign definitively but is expected in the 1487-1508 cm⁻¹ range.[8] The sharp, strong bands in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending and are diagnostic of the substitution pattern on the aromatic rings.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-AMINOAZOBENZENE HYDROCHLORIDE | 3457-98-5 [chemicalbook.com]

- 3. 4-AMINOAZOBENZENE HYDROCHLORIDE(3457-98-5) 1H NMR [m.chemicalbook.com]

- 4. 4-AMINOAZOBENZENE(60-09-3) 1H NMR spectrum [chemicalbook.com]

- 5. 4-AMINOAZOBENZENE HYDROCHLORIDE(3457-98-5) 13C NMR spectrum [chemicalbook.com]

- 6. 4-AMINOAZOBENZENE(60-09-3) 13C NMR spectrum [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Solubility Characteristics of 4-Aminoazobenzene Hydrochloride

Introduction

4-Aminoazobenzene hydrochloride (CAS No: 3457-98-5), also known as 4-(Phenylazo)aniline hydrochloride, is the salt form of the azo dye Aniline Yellow.[1] With the molecular formula C12H12ClN3, this compound serves as a crucial intermediate in the synthesis of various other dyes and pigments.[1][2][3] Its utility extends into biological research, where it can be used as a staining agent.[2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug development, materials science, and synthetic chemistry. The protonation of the amino group to form the hydrochloride salt significantly alters its properties compared to the free base, 4-aminoazobenzene (CAS No: 60-09-3). This guide provides a comprehensive analysis of its physical appearance and solubility profile, grounded in established data and practical experimental insights.

Part 1: Physical Appearance and Characterization

The physical appearance of 4-Aminoazobenzene hydrochloride is often a point of confusion, with literature and commercial suppliers reporting a wide range of colors. This variability is intrinsically linked to its chemical nature as a pH-sensitive chromophore and potential differences in crystalline structure.

Color and Crystalline Form

The observed color for 4-Aminoazobenzene hydrochloride ranges from a yellow crystalline solid to steel-cyan, deep blue, dark red, or dark purple crystalline powder.[1][2][3][4][5][6] This variation is not unusual for organic salts, particularly dyes, where factors like residual starting material, crystal lattice packing, and hydration state can influence the bulk material's color.

The core reason for the dramatic color difference from its orange-to-yellow free base, 4-aminoazobenzene[7][8][9], lies in the protonation of the terminal amino group. This protonation creates an anilinium ion, which alters the electronic delocalization across the entire molecule. The azo group (-N=N-) acts as a powerful chromophore, and its electronic transitions are highly sensitive to the electronic nature of the attached aromatic rings. The electron-withdrawing effect of the -NH3+ group in the hydrochloride salt shifts the absorption maximum (λmax) compared to the electron-donating -NH2 group in the free base, resulting in a significant color change, typically towards blue or violet (a bathochromic shift). The "steel cyan needle-like crystals" description likely represents the most pure, highly crystalline form of the hydrochloride salt.[3]

Key Physical Properties

A summary of the essential physical and chemical identifiers for 4-Aminoazobenzene hydrochloride is provided below. The melting point is a critical indicator of purity, with most consistent reports citing 213 °C.

| Property | Value | Source(s) |

| CAS Number | 3457-98-5 | [1][2][4][5] |

| Molecular Formula | C12H12ClN3 | [1][2] |

| Molecular Weight | 233.70 g/mol | [1][2][5] |

| Appearance | Dark red to dark purple to dark blue/cyan powder or crystals | [1][3][4][5][6] |

| Melting Point | 213 °C (most common); 227-228 °C (less common) | [1][2][3][5][6][10] |

Part 2: Solubility Profile

The conversion of the sparingly water-soluble 4-aminoazobenzene free base into its hydrochloride salt is a classic strategy to enhance aqueous solubility. The presence of the ionizable anilinium group allows for interaction with polar solvents like water.

Qualitative Solubility Analysis

The solubility of 4-Aminoazobenzene hydrochloride is described with some contradiction in the available literature, ranging from "excellent" to "slightly soluble" in water.[2][3] This discrepancy can be explained by the influence of pH. In neutral or alkaline water, the hydrochloride salt can deprotonate to form the less soluble free base, which may precipitate out of solution, giving the appearance of low solubility.

-

In Acidic Solutions (e.g., dilute HCl): The compound is expected to be readily soluble, as the common ion effect (Cl-) and low pH maintain the protonated, more soluble anilinium form.[3]

-

In Water: Solubility is moderate but can be limited by the solution's pH. The term "slightly soluble" may refer to its behavior at neutral pH where partial conversion to the free base occurs.[3]

-

In Ethanol: The compound is consistently reported as soluble in ethanol.[2][3] This is expected, as ethanol can solvate both the ionic and the organic portions of the molecule.

The free base, 4-aminoazobenzene, is documented as being slightly soluble or insoluble in water but freely soluble in organic solvents like ethanol, benzene, and chloroform.[8][11][12]

| Solvent | Qualitative Solubility | Rationale | Source(s) |

| Water | Slightly soluble to Excellent | Highly dependent on pH; the salt form enhances solubility over the free base. | [2][3] |

| Ethanol | Soluble | Ethanol's polarity is suitable for solvating both the ionic and nonpolar parts of the molecule. | [2][3] |

| Hydrochloric Acid (dilute) | Soluble | Low pH ensures the compound remains in its protonated, more soluble salt form. | [3] |

Factors Influencing Solubility

-

pH: This is the most critical factor. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the conjugate acid (anilinium ion), the protonated, more soluble form will dominate. As the pH approaches and exceeds the pKa, the equilibrium shifts towards the neutral, less soluble free base.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This should be experimentally verified for 4-Aminoazobenzene hydrochloride.

-

Ionic Strength: The presence of other salts in the solution can either increase or decrease solubility (the "salting-in" or "salting-out" effect), which is a key consideration in complex buffer systems used in drug formulation.

Part 3: Experimental Protocol for Aqueous Solubility Determination

To resolve the ambiguity in the literature, a robust experimental determination of solubility is required. The isothermal shake-flask method is a gold standard for this purpose. Given the compound's strong chromophore, UV-Vis spectrophotometry is an ideal analytical technique for quantification.

Protocol: Shake-Flask Solubility Assay with UV-Vis Quantification

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 4-Aminoazobenzene hydrochloride (e.g., 1 mg/mL) in a solvent where it is freely soluble, such as ethanol or 0.1 M HCl.

-

Perform a serial dilution of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

-

Measure the absorbance of each standard at the predetermined λmax (to be identified by scanning the spectrum of a dilute solution from 200-800 nm).

-

Construct a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R² > 0.99).

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid 4-Aminoazobenzene hydrochloride to several vials containing the test solvent (e.g., deionized water, pH 5.0 buffer, pH 7.4 buffer). The excess solid is crucial to ensure saturation is achieved.

-

Seal the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment to confirm the time to equilibrium is recommended.

-

-

Sample Preparation and Analysis:

-

After shaking, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is critical to use a syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

Accurately dilute the filtered supernatant with the test solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the measured absorbance and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-